Thiphenamil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

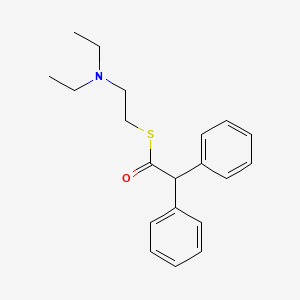

Tifenamil is a diarylmethane.

Biological Activity

Thiphenamil, a compound known for its smooth muscle relaxant properties, has been extensively studied for its biological activities, particularly in the context of gastrointestinal and urinary tract disorders. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a thiophene derivative that exhibits unique pharmacological properties. Its chemical structure allows it to interact with various biological targets, influencing smooth muscle contraction and inflammation.

Pharmacological Effects

- Smooth Muscle Relaxation : this compound hydrochloride acts primarily as a musculotropic antispasmodic. It inhibits involuntary contractions in smooth muscles, making it effective for conditions like bladder spasm, irritable bowel syndrome, and ureteritis .

- Anti-inflammatory Activity : Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various models .

- Inhibition of COX and LOX Enzymes : this compound has demonstrated inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory process. For instance, one study reported an IC50 value of 29.2 µM for the 5-LOX enzyme, indicating significant anti-inflammatory potential .

This compound's biological activity can be attributed to several mechanisms:

- Blocking Mast Cell Degranulation : In vitro assays have shown that this compound can block mast cell degranulation, contributing to its anti-inflammatory effects .

- Modulation of Gene Expression : It negatively regulates the expression of inflammatory cytokines and transcription factors involved in inflammation, such as NF-ĸB and ERK pathways .

- Direct Action on Smooth Muscle : this compound's relaxant effect is mediated through direct action on the contractile mechanisms of smooth muscles without significant anticholinergic side effects .

Case Studies and Clinical Applications

Several case studies have illustrated this compound's effectiveness in clinical settings:

- Urinary Tract Disorders : this compound has been utilized successfully in treating conditions like detrusor instability and bladder spasm. Clinical evaluations indicate that it not only inhibits involuntary contractions but also enhances voluntary detrusor contractions .

- Gastrointestinal Disorders : The compound has shown promise in alleviating symptoms associated with diverticulitis and mucus colitis by relaxing lower bowel spasms .

Research Findings Summary Table

Properties

CAS No. |

82-99-5 |

|---|---|

Molecular Formula |

C20H25NOS |

Molecular Weight |

327.5 g/mol |

IUPAC Name |

S-[2-(diethylamino)ethyl] 2,2-diphenylethanethioate |

InChI |

InChI=1S/C20H25NOS/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 |

InChI Key |

WHLUQAYNVOGZST-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Key on ui other cas no. |

82-99-5 |

Related CAS |

548-68-5 (hydrochloride) |

Synonyms |

S-(2-(diethylamino)ethyl)diphenylthioacetate thiphen thiphenamil thiphenamil hydrochloride tifen tifenamil trocinate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.